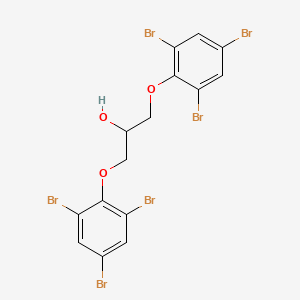![molecular formula C26H18N2O4 B14366567 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene CAS No. 93374-44-8](/img/structure/B14366567.png)
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: is an organic compound with the molecular formula C26H18N2O4 . It is characterized by the presence of two nitrophenyl groups attached to a naphthalene core via ethenyl linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromonaphthalene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction involves a , where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 2,6-dibromonaphthalene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethenyl linkages can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 2,6-Bis[2-(4-aminophenyl)ethenyl]naphthalene.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Optoelectronic Materials: Due to its conjugated structure, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a probe in biological imaging and sensing applications.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their optical properties.
Mecanismo De Acción
The mechanism by which 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron transfer and interaction with light, making it useful in optoelectronic applications. The nitro groups can also participate in redox reactions, further expanding its utility in various chemical processes .
Comparación Con Compuestos Similares
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar in structure but with a pyridine core instead of naphthalene.
2,7-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: Similar but with different substitution positions on the naphthalene core.
Uniqueness:
Propiedades
Número CAS |
93374-44-8 |
|---|---|
Fórmula molecular |
C26H18N2O4 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2,6-bis[2-(4-nitrophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18N2O4/c29-27(30)25-13-7-19(8-14-25)1-3-21-5-11-24-18-22(6-12-23(24)17-21)4-2-20-9-15-26(16-10-20)28(31)32/h1-18H |
Clave InChI |
PDDPUGVPPAUSSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



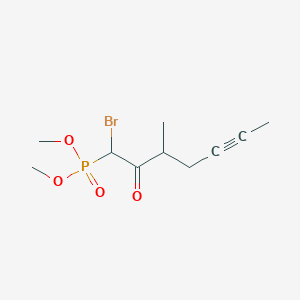
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

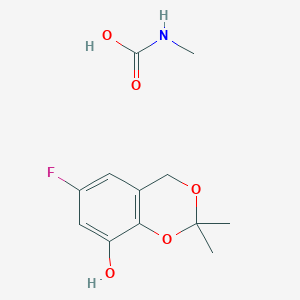
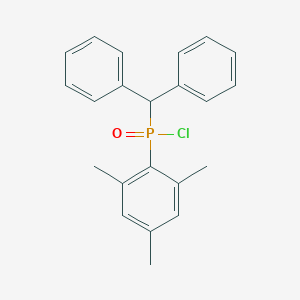
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
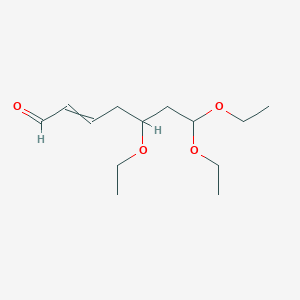
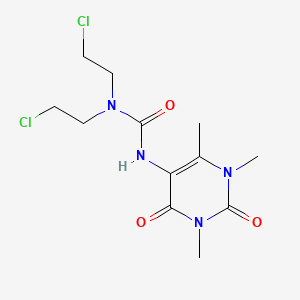
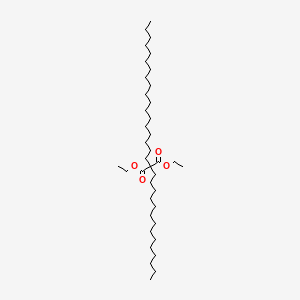
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
